molecular formula C94H174N2O25P2-4 B1261379 lipid A (E. coli)

lipid A (E. coli)

Cat. No. B1261379
M. Wt: 1794.3 g/mol
InChI Key: GZQKNULLWNGMCW-PWQABINMSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid A(4-) (E. coli) is a lipid A(4-) obtained by deprotonation of the four phosphate OH groups of the lipid A obtained from E. coli;  major species at pH 7.3. It is a conjugate base of a lipid A (E. coli).

Scientific Research Applications

Immunostimulatory Activities of Lipid A

Lipid A from Escherichia coli is recognized for its ability to stimulate the immune system. Notably, monophosphoryl lipid A and its derivatives have been extensively studied for their immunostimulatory activities. For instance, E. coli mutants like HW001 and HW002 have been engineered to synthesize specific forms of lipid A, which upon interaction with immune cells, lead to reduced release of pro-inflammatory cytokines, indicating a potential for controlling inflammatory responses (Han et al., 2013). Additionally, an E. coli mutant, CW001, has been constructed to produce 1-dephosphorylated lipid A, further emphasizing the scientific exploration into lipid A's structure-function relationship and its potential as an adjuvant (Chen et al., 2011).

Lipid A Biosynthesis and Structural Analysis

Understanding the biosynthesis and structure of lipid A is crucial for its potential applications. A theoretical study on E. coli lipid biosynthesis revealed insights into the interplay between different lipid components, including lipid A, and highlighted the system's redundancy and adaptability (Kenanov et al., 2010). Furthermore, detailed structural analyses of lipid A have been conducted, revealing the presence of diverse lipid A types in the human gut bacteria, which are crucial for the immune response (Okahashi et al., 2021).

Lipid A in Disease and Treatment

Lipid A's role in disease mechanisms and treatment has also been a subject of research. For example, the lipid A moiety of Escherichia coli has been linked to the bacteria's bioactivity and toxicity, and modifications in lipid A structure can significantly impact bacterial interaction with the host immune system. The interaction of lipid A with the immune system has been studied in the context of diseases such as periodontitis, where variations in lipid A structure influence the immune response and disease progression (Jain & Darveau, 2010).

Antibacterial Activity and Lipid A Modifications

The antibacterial properties of lipid A and its modifications have been explored, revealing its crucial role in the structural integrity and function of bacteria. For instance, the MsbA-dependent translocation of lipids across the inner membrane of E. coli is essential for bacterial survival and offers insights into potential targets for antibacterial strategies (Doerrler et al., 2004).

properties

Molecular Formula

C94H174N2O25P2-4

Molecular Weight

1794.3 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] phosphate

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/p-4/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1

InChI Key

GZQKNULLWNGMCW-PWQABINMSA-J

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])CO)OCC2C(C(C(C(O2)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lipid A (E. coli)
Reactant of Route 2
lipid A (E. coli)
Reactant of Route 3
lipid A (E. coli)
Reactant of Route 4
lipid A (E. coli)
Reactant of Route 5
lipid A (E. coli)
Reactant of Route 6
lipid A (E. coli)

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